Welcome to the BenchChem Online Store!
molecular formula C14H14N2O4 B3327816 5-(Benzyloxy)-1,2-dimethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid CAS No. 389130-68-1

5-(Benzyloxy)-1,2-dimethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Cat. No. B3327816
M. Wt: 274.27 g/mol
InChI Key: ZFAAZFYUAQCLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06846915B2

Procedure details

The above pyrimidine, 32 (9.00 g, 34.6 mmol), TEMPO catalyst (55 mg), Adogen-464 phase transfer catalyst (690 mg) and NaBr (360 mg, 3.50 mmol) were combined in CH2Cl2 (400 mL) and water (10 mL). After cooling to 0° C. the reaction was stirred at 1500 r.p.m. while adding a cooled (10° C.) buffered bleach solution (125 mL commercial bleach+125 mL water+12.5 g NaHCO3) keeping the reaction <4° C. (takes approx. 15 min). After a further 5 min, 2M NaOH solution was added until a solution of pH 10 was obtained. The CH2Cl2 layer was separated and extracted with basic water (pH 10, 100 mL). The combined aqueous solutions were washed with CH2Cl2 (50 mL). The aqueous phase was concentrated to ˜200-250 mL and carefully acidified (conc. HCl) to pH 2, concomitant with precipitation. After standing at 5° C. overnight the white solid was filtered, washed with water and dried under high vacuum to give 5.20 g (54.9%) of 33. Mp: 180-181° C. (+)FABMS: m/z 275. 1H NMR (CDCl3, 300 MHz): δ 2.53 (s, 3H, 2-Me), 3.55 (s, 3H, N-Me), 5.46 (s, 2H, BnCH2), 7.30-7.38 (m, 3H, Ph), 7.49-7.52 (m, 2H, Ph). 13C NMR (DMSO-d6, 100 MHz): δ 22.6, 31.2, 73.3, 128.0, 128.2, 128.3, 136.9, 139.1, 143.0, 155.7, 159.2, 165.7. Anal. Calcd (found) for C14H14N2O4: C, 61.31(61.36); H, 5.14 (5.06); N, 10.21(10.30).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step Two
Name
32
Quantity
9 g
Type
reactant
Reaction Step Three
Name
Quantity
360 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
55 mg
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
[Compound]
Name
catalyst
Quantity
690 mg
Type
catalyst
Reaction Step Eight
Quantity
400 mL
Type
solvent
Reaction Step Nine
Name
Quantity
10 mL
Type
solvent
Reaction Step Ten
Name
Yield
54.9%

Identifiers

REACTION_CXSMILES
N1C=CC=NC=1.[CH3:7][C:8]1[N:13]([CH3:14])[C:12](=[O:15])[C:11]([O:16][CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[C:10]([CH2:24][OH:25])[N:9]=1.[Na+].[Br-].[OH-:28].[Na+]>CC1(C)N([O])C(C)(C)CCC1.CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].C(Cl)Cl.O>[CH3:7][C:8]1[N:13]([CH3:14])[C:12](=[O:15])[C:11]([O:16][CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[C:10]([C:24]([OH:28])=[O:25])[N:9]=1 |f:2.3,4.5,7.8,^1:33|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CN=CC=C1
Step Two
Name
Quantity
125 mL
Type
solvent
Smiles
O
Step Three
Name
32
Quantity
9 g
Type
reactant
Smiles
CC1=NC(=C(C(N1C)=O)OCC1=CC=CC=C1)CO
Step Four
Name
Quantity
360 mg
Type
reactant
Smiles
[Na+].[Br-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
55 mg
Type
catalyst
Smiles
CC1(CCCC(N1[O])(C)C)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Step Eight
Name
catalyst
Quantity
690 mg
Type
catalyst
Smiles
Step Nine
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Step Ten
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 1500
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
while adding
TEMPERATURE
Type
TEMPERATURE
Details
a cooled (10° C.)
CUSTOM
Type
CUSTOM
Details
the reaction <4° C. (takes approx. 15 min)
Duration
15 min
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
The CH2Cl2 layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with basic water (pH 10, 100 mL)
WASH
Type
WASH
Details
The combined aqueous solutions were washed with CH2Cl2 (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous phase was concentrated to ˜200-250 mL
CUSTOM
Type
CUSTOM
Details
with precipitation
WAIT
Type
WAIT
Details
After standing at 5° C. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the white solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC1=NC(=C(C(N1C)=O)OCC1=CC=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 54.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.